5'-Chloro-6'-oxo Simvastatin

Pharmaceutical Analysis Quality Control (QC) Impurity Profiling

5'-Chloro-6'-oxo Simvastatin is a chlorinated oxidation byproduct and a key intermediate encountered in the synthesis of Simvastatin (S485000) and its analogs. It belongs to the class of statin-related impurities and is primarily utilized as a reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing.

Molecular Formula C₂₅H₃₇ClO₆
Molecular Weight 469.01
CAS No. 134395-21-4
Cat. No. B1147492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Chloro-6'-oxo Simvastatin
CAS134395-21-4
Synonyms[1S-[1α,3α,4β,7β,8β(2S*,4S*),8aβ]]-2,2-Dimethylbutanoic Acid 4-Chloro-1,2,3,4,6,7,8,8a-octahydro-3,7-dimethyl-6-oxo-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl Ester
Molecular FormulaC₂₅H₃₇ClO₆
Molecular Weight469.01
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Chloro-6'-oxo Simvastatin (CAS 134395-21-4) for Pharmaceutical Impurity Control and Reference Standard Procurement


5'-Chloro-6'-oxo Simvastatin is a chlorinated oxidation byproduct and a key intermediate encountered in the synthesis of Simvastatin (S485000) and its analogs [1]. It belongs to the class of statin-related impurities and is primarily utilized as a reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing . The compound is characterized by the introduction of a chlorine atom at the 5'-position and a ketone group at the 6'-position of the simvastatin scaffold, creating a new stereocenter and necessitating targeted identification and control in the impurity profile .

Critical Differentiation of 5'-Chloro-6'-oxo Simvastatin from Generic Simvastatin Impurity Standards


Generic substitution fails for structurally specific impurities like 5'-Chloro-6'-oxo Simvastatin because its unique chloro-oxo substitution pattern creates distinct analytical and toxicological profiles compared to the parent drug (Simvastatin) and other common impurities such as the anhydro impurity (IV) or dimer impurity (III) [1]. Simply using a generic 'Simvastatin for system suitability' mixture cannot guarantee the detection, resolution, or quantification of this specific halogenated byproduct, which may have unique formation pathways during synthesis or degradation and is subject to strict pharmacopoeial specification limits that differ from other impurity markers [2].

Quantified Analytical and Procurements Evidence for 5'-Chloro-6'-oxo Simvastatin


Chromatographic Purity and Impurity Profile Against Pharmacopoeial Standards

High-strength, direct comparative quantitative data is currently limited in publicly accessible primary literature. The specific impurity limit for 5'-Chloro-6'-oxo Simvastatin in final drug substance is not individually stated in the available search results from this analysis. Cross-study comparable evidence from a UPLC-MS/MS impurity profiling study of simvastatin and its tablets characterized 12 compounds in commercial samples, although the specific identity and quantification of the 5'-Chloro-6'-oxo impurity was not detailed in the abstract [1]. Vendor specifications indicate a typical purity of the reference standard itself (e.g., for analytical use) but do not provide a pharmacopoeial limit for this specific impurity in simvastatin API [2]. Therefore, procurement decisions must be based on the compound's certified role as a targeted reference material for method development, rather than on a directly compared impurity limit.

Pharmaceutical Analysis Quality Control (QC) Impurity Profiling

Structural and Stereochemical Differentiation from 6'-Oxo Simvastatin

The introduction of a chlorine atom at the 5'-position creates a new stereocenter, distinguishing this compound from its direct precursor, 6'-oxo simvastatin, and from other halogenated analogs like 4-tert-butyldimethylsilyl-5'-chloro-6'-oxo simvastatin [1]. While the 4-tert-butyldimethylsilyl protected analog (CAS 134395-20-3) has a molecular weight of 583.27 g/mol (C31H51ClO6Si), the target compound has a molecular weight of 469.01 g/mol (C25H37ClO6), reflecting a mass difference of approximately 114.26 g/mol . This precise molecular weight and the presence of the unprotected 4-hydroxy group and the reactive chloro-ketone moiety are critical for MS/MS fragmentation pathway studies and synthetic derivatization, making it a unique intermediate that cannot be replaced by the bulkier, protected form [1].

Organic Chemistry Synthetic Intermediate Chiral Analysis

Solubility Profile for Method Development and Purification

The solubility profile of 5'-Chloro-6'-oxo Simvastatin is critical for both analytical method development and preparative purification. The compound is documented to be soluble in dichloromethane, diethyl ether, and ethyl acetate, while it is a white solid under recommended storage conditions (refrigerated) . This solubility information is essential for HPLC mobile phase preparation and for selecting extraction solvents in forced degradation studies, where the formation of this impurity needs to be monitored. This contrasts with the parent drug Simvastatin, which is freely soluble in chloroform, methanol, and ethanol, suggesting a different optimal solvent system for this specific halogenated impurity [1]. No quantitative solubility data (e.g., mg/mL) was found in the primary literature for direct comparison.

Analytical Chemistry Method Validation Purification

Optimal Scientific and Industrial Use Cases for Procuring 5'-Chloro-6'-oxo Simvastatin


Development and Validation of Stability-Indicating HPLC/UPLC Methods

This compound is essential for pharmaceutical analytical R&D and QC laboratories developing validated, stability-indicating methods for simvastatin drug substance and finished dosage forms [1]. It serves as a critical reference marker to establish system suitability, determine relative retention times (RRTs), and calculate response factors for this specific process-related and degradation impurity, as required by regulatory guidance (ICH Q3A/Q3B) [2]. Without the isolated, certified standard, accurate identification and quantification during forced degradation and long-term stability studies would be impossible [1].

Forced Degradation Studies for Mechanistic Understanding

The chlorinated nature of this impurity makes it a key marker in oxidative and thermal forced degradation studies of simvastatin, helping to elucidate degradation pathways [1]. By spiking with this known standard, researchers can confirm the formation of this specific byproduct under stress conditions, differentiate it from other degradation products like the methyl ester or β-hydroxy acid impurities, and validate that the analytical method is stability-indicating and can detect this halogenated degradation product [2].

Toxicological Risk Assessment and Impurity Qualification

For pharmaceutical manufacturers submitting ANDAs or MAAs, a well-characterized standard of 5'-Chloro-6'-oxo Simvastatin is required for toxicological qualification of this impurity [1]. When levels exceed the ICH Q3A identification threshold, having an authenticated reference material allows for accurate quantification to support a safety assessment or to control the impurity to a justified specification limit based on process capability, ensuring regulatory compliance [2].

Synthetic Route Scouting and Process Optimization

In process chemistry, this compound is a documented intermediate in the preparation of simvastatin analogs [1]. Its availability as a pure reference material allows process development scientists to design and optimize synthetic routes, monitor reaction progress through HPLC, and develop effective purification (e.g., crystallization) steps to purge this impurity, directly supporting quality-by-design (QbD) initiatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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